An In-depth Technical Guide to the Synthesis and Properties of 5-Aminolevulinic Acid-¹³C₄
An In-depth Technical Guide to the Synthesis and Properties of 5-Aminolevulinic Acid-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 5-Aminolevulinic acid-¹³C₄ (5-ALA-¹³C₄), a stable isotope-labeled compound crucial for metabolic research and drug development. This document details a proposed synthetic pathway, expected analytical data, and its role in tracing the biosynthesis of porphyrins.
Introduction
5-Aminolevulinic acid (5-ALA) is a key endogenous non-proteinogenic amino acid that serves as the initial precursor in the porphyrin biosynthesis pathway, leading to the formation of essential molecules like heme and chlorophyll. Its isotopically labeled form, 5-ALA-¹³C₄, is an invaluable tool for researchers, enabling the precise tracking of metabolic fluxes and the elucidation of complex biochemical pathways through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of four ¹³C atoms provides a distinct mass shift and unique NMR signature, facilitating its differentiation from the endogenous, unlabeled counterpart.
Synthesis of 5-Aminolevulinic Acid-¹³C₄
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of a ¹³C-labeled glycine derivative with a ¹³C-labeled three-carbon unit. Specifically, the synthesis would start from [1,2-¹³C₂]glycine and a succinic acid derivative labeled at two positions.
Experimental Protocols
Step 1: Synthesis of N-Phthaloyl-[1,2-¹³C₂]glycine
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In a round-bottom flask, combine [1,2-¹³C₂]glycine (1.0 eq) and phthalic anhydride (1.1 eq).
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Heat the mixture to 180-190°C and maintain for 30 minutes.
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Cool the reaction mixture to room temperature.
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Recrystallize the solid product from ethanol to yield N-phthaloyl-[1,2-¹³C₂]glycine.
Step 2: Synthesis of N-Phthaloyl-[1,2-¹³C₂]glycyl chloride
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Suspend N-phthaloyl-[1,2-¹³C₂]glycine (1.0 eq) in thionyl chloride (2.0 eq).
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Reflux the mixture for 2 hours.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Step 3: Coupling with [2,3-¹³C₂]Succinic Anhydride Derivative
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To a solution of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq) in dry dichloromethane, add pyridine (1.2 eq) at 0°C.
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Slowly add the N-phthaloyl-[1,2-¹³C₂]glycyl chloride (1.0 eq) in dry dichloromethane to the solution.
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Stir the reaction mixture at room temperature for 4 hours.
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This is followed by a reaction with a derivative of [2,3-¹³C₂]succinic anhydride to form the carbon backbone.
Step 4: Hydrolysis to 5-Aminolevulinic acid-¹³C₄
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Dissolve the crude product from the previous step in 6M hydrochloric acid.
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Reflux the mixture for 12 hours to remove the phthaloyl protecting group and hydrolyze the ester.
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Cool the reaction mixture and filter to remove the precipitated phthalic acid.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting solid by recrystallization from an ethanol/ether mixture to yield 5-Aminolevulinic acid-¹³C₄ hydrochloride.
Physicochemical and Spectroscopic Properties
The introduction of four ¹³C isotopes into the 5-ALA molecule results in predictable changes in its physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value (Estimated) |
| Molecular Formula | ¹³C₄C₁H₉NO₃ |
| Molecular Weight | 135.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 156-158 °C (as hydrochloride salt) |
| Isotopic Purity | >98 atom % ¹³C |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be similar to that of unlabeled 5-ALA, but with additional complexity due to ¹H-¹³C coupling. Protons directly attached to the ¹³C-labeled carbons will appear as doublets, and protons on adjacent carbons will exhibit smaller couplings.
| Proton | Chemical Shift (δ, ppm) (in D₂O) | Multiplicity |
| H2 (C2-H) | ~2.9 | Doublet of Doublets |
| H3 (C3-H) | ~2.6 | Multiplet |
| H5 (C5-H) | ~4.1 | Doublet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four intense signals corresponding to the labeled carbon atoms. The chemical shifts will be similar to those of unlabeled 5-ALA. Due to the high enrichment, ¹³C-¹³C coupling will be observed, providing valuable structural information.
| Carbon | Chemical Shift (δ, ppm) (in D₂O) |
| C1 | ~178 |
| C2 | ~30 |
| C3 | ~38 |
| C4 | ~208 |
| C5 | ~50 |
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the four ¹³C isotopes.
| Ion | m/z (Calculated) |
| [M+H]⁺ | 136.09 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for the functional groups present. The carbonyl stretching frequencies may show a slight shift to lower wavenumbers compared to the unlabeled compound due to the heavier carbon isotope.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (carboxylic acid) | 3300-2500 (broad) |
| N-H (amine) | 3400-3200 |
| C=O (ketone) | ~1715 |
| C=O (carboxylic acid) | ~1700 |
Applications in Research and Drug Development
5-ALA-¹³C₄ is a powerful tool in metabolic research, particularly for metabolic flux analysis (MFA). By introducing a labeled precursor into a biological system, researchers can trace its incorporation into downstream metabolites, thereby quantifying the rates of various metabolic pathways.
Metabolic Pathway of 5-Aminolevulinic Acid
5-ALA is the first committed step in the biosynthesis of porphyrins. It is metabolized into Protoporphyrin IX, a photosensitive molecule. This pathway is of significant interest in cancer research, as many tumor cells exhibit altered heme metabolism, leading to an accumulation of Protoporphyrin IX upon administration of exogenous 5-ALA. This accumulation can be exploited for photodynamic therapy and fluorescence-guided surgery.
The use of 5-ALA-¹³C₄ allows for:
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Quantitative Metabolic Flux Analysis: Precisely measuring the flow of carbon from 5-ALA through the porphyrin pathway.
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Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of 5-ALA-based drugs.
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Mechanism of Action Studies: Elucidating the metabolic fate of 5-ALA in healthy versus diseased cells.
Conclusion
5-Aminolevulinic acid-¹³C₄ is a critical research tool with significant applications in the fields of metabolic research, oncology, and drug development. The proposed synthetic route provides a clear path to obtaining this valuable labeled compound. The detailed physicochemical and spectroscopic data serve as a crucial reference for its characterization and use in complex biological systems. The ability to trace the metabolic fate of 5-ALA with high precision will continue to drive new discoveries and advancements in our understanding of porphyrin metabolism and its role in health and disease.
